N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide

Description

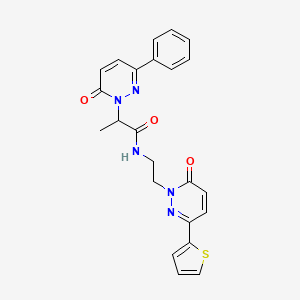

The compound N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide is a pyridazinone derivative characterized by two distinct pyridazinone moieties. The first pyridazinone ring is substituted at position 3 with a thiophen-2-yl group, while the second pyridazinone ring features a phenyl substituent at position 2. These groups are linked via a propanamide-ethyl backbone. The thiophene and phenyl substituents likely influence the compound’s electronic properties, solubility, and binding affinity to biological targets.

Properties

IUPAC Name |

2-(6-oxo-3-phenylpyridazin-1-yl)-N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N5O3S/c1-16(28-22(30)12-9-18(26-28)17-6-3-2-4-7-17)23(31)24-13-14-27-21(29)11-10-19(25-27)20-8-5-15-32-20/h2-12,15-16H,13-14H2,1H3,(H,24,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFTZULRBAPZJGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCCN1C(=O)C=CC(=N1)C2=CC=CS2)N3C(=O)C=CC(=N3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyridazinone derivatives exhibit diverse biological activities depending on their substituents. Below is a detailed comparison of the target compound with structurally related analogs from recent literature:

Table 1: Structural and Functional Comparison of Pyridazinone Derivatives

Key Observations :

Substituent Impact on Activity: The target compound’s thiophene group may enhance π-π stacking interactions with aromatic residues in enzyme binding pockets compared to the 4-bromophenyl group in , which is bulkier and more electron-deficient.

Solubility and Bioavailability :

- The propanamide-ethyl linker in the target compound likely improves aqueous solubility compared to the acetamide-linked derivatives in , which exhibit low solubility due to bromophenyl groups.

- The pyrrolidine-sulfonyl group in introduces zwitterionic character, enhancing solubility—a feature absent in the target compound.

Synthetic Feasibility: The synthesis of pyridazinones typically involves cyclocondensation of diketones with hydrazines . The target compound’s thiophene and phenyl groups may require selective functionalization steps, as seen in the synthesis of analogs in .

Biological Target Specificity: While derivatives in show COX-2 inhibition, the target compound’s dual pyridazinone structure could target multiple pathways, such as phosphodiesterase (PDE) or interleukin receptors, common among pyridazinones .

Research Findings and Implications

- Anti-Inflammatory Potential: Structural similarity to COX-2 inhibitors in suggests the target compound may inhibit prostaglandin synthesis. However, the absence of a methoxybenzyl group (critical for activity in ) may reduce potency.

- Drug-Likeness : Predicted logP (~3.1) and molecular weight (~480 g/mol) align with Lipinski’s rules, but the compound’s polar surface area (~120 Ų) may limit blood-brain barrier penetration.

- Synthetic Challenges: The presence of two pyridazinone rings necessitates regioselective synthesis to avoid byproducts, as highlighted in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.